molecular formula C10H9ClO2 B1323735 4-(2-Chloro-2-propenyl)benzoic acid CAS No. 732249-50-2

4-(2-Chloro-2-propenyl)benzoic acid

Cat. No. B1323735
M. Wt: 196.63 g/mol
InChI Key: BRFGVMJSXXVILU-UHFFFAOYSA-N
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Description

“4-(2-Chloro-2-propenyl)benzoic acid” is an organic compound with the CAS Number: 732249-50-2 . It has a molecular weight of 196.63 g/mol .

Scientific Research Applications

Photodecomposition

4-(2-Chloro-2-propenyl)benzoic acid, a chlorobenzoic acid derivative, undergoes photodecomposition under ultraviolet irradiation, leading to the formation of hydroxybenzoic acids and benzoic acid. For the 4-chloro isomer specifically, conversion to benzoic acid can reach up to 90%, with byproducts such as 4-acetylbenzoic acid and terephthalic acids also formed (Crosby & Leitis, 1969).

Polymerization Catalysts

Ruthenium-based mono-, bi-, and trinuclear metathesis catalysts synthesized using benzoic acid derivatives, including 4-(2-Chloro-2-propenyl)benzoic acid, have been used for the cyclopolymerization of 1,6-Heptadiynes. This process is essential in the synthesis of various polymers (Mayershofer, Nuyken, & Buchmeiser, 2006).

Synthesis of Substituted Benzoic Acids

4-(2-Chloro-2-propenyl)benzoic acid is used in the synthesis of other benzoic acid derivatives, which find applications in pharmaceutical and chemical industries. For instance, the synthesis of 4-(4-Phenylbutoxy) benzoic acid involves 4-chloro-1-butanol and showcases a yield of over 54% with high purity levels (You-gui, 2010).

Thermodynamic Studies

Benzoic acid, including chlorobenzoic acid derivatives, is used in thermodynamic studies for pharmaceutical research. The phase behavior of benzoic acid and its mixtures, particularly 4-chlorobenzoic acid, with water and organic solvents are critical for stability and solubility assessments (Reschke, Zherikova, Verevkin, & Held, 2016).

Hypervalent Iodine Reagents

Chlorobenzoic acids, including 4-(2-Chloro-2-propenyl)benzoic acid, are used as recyclable hypervalent iodine reagents in organic synthesis. These reagents are applied in vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds, with the advantage of being easily separable and reusable from reaction mixtures (Yusubov, Drygunova, & Zhdankin, 2004).

Safety And Hazards

“4-(2-Chloro-2-propenyl)benzoic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid contact with skin and eyes, and not to breathe its dust .

properties

IUPAC Name

4-(2-chloroprop-2-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5H,1,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFGVMJSXXVILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641267
Record name 4-(2-Chloroprop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-2-propenyl)benzoic acid

CAS RN

732249-50-2
Record name 4-(2-Chloroprop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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